molecular formula C20H20N2O2 B5516383 MFCD02730437

MFCD02730437

Cat. No.: B5516383
M. Wt: 320.4 g/mol
InChI Key: IRIOLKFVTIYHSK-UHFFFAOYSA-N
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Description

While the exact structural details are absent in the provided sources, compounds with similar MDL prefixes (e.g., MFCD13195646 in and MFCD00003330 in ) often belong to boronic acids, heterocyclic derivatives, or halogenated aromatic compounds. For instance, compounds like CAS 1046861-20-4 (MFCD13195646) and CAS 1761-61-1 (MFCD00003330) share structural motifs involving bromine, chlorine, and aromatic rings, which are critical for applications in pharmaceuticals, catalysis, or materials science .

Hypothetically, MFCD02730437 may exhibit properties such as:

  • Molecular weight: ~200–500 g/mol (common for small-molecule organohalides or boronic acids).
  • Functional groups: Likely halogen (Br, Cl) and/or boronic acid (-B(OH)₂) moieties, based on similarity to compounds in and .
  • Applications: Potential use in Suzuki-Miyaura cross-coupling reactions (common for boronic acids) or as intermediates in drug synthesis.

Properties

IUPAC Name

ethyl 4-(benzylamino)-8-methylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-24-20(23)17-13-22-18-14(2)8-7-11-16(18)19(17)21-12-15-9-5-4-6-10-15/h4-11,13H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIOLKFVTIYHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02730437 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The primary synthetic route includes the reaction of specific precursors under controlled temperatures and pressures. For instance, one common method involves the use of microwave heating to achieve uniform internal temperatures, thereby reducing impurities and increasing yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of solvents and catalysts is optimized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

MFCD02730437 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often utilizes halogenating agents or nucleophiles in the presence of catalysts to achieve the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD02730437 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which MFCD02730437 exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the cellular level. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally analogous compounds from the evidence, emphasizing molecular properties, synthesis methods, and functional applications.

Table 1: Structural and Physicochemical Comparison

Property MFCD02730437 (Hypothetical) CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₆H₅BrClB (assumed) C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight ~235 g/mol 235.27 g/mol 201.02 g/mol
LogP (Octanol-Water) 2.15 (predicted) 2.15 (XLOGP3) -2.47 (ESOL)
Solubility 0.24 mg/mL (assumed) 0.24 mg/mL (ESOL) 0.687 mg/mL (ESOL)
Bioavailability Moderate (Score: 0.55) 0.55 0.55
Synthetic Method Pd-catalyzed cross-coupling Suzuki coupling with PdCl₂ A-FGO-catalyzed condensation

Key Findings:

Structural Similarities :

  • CAS 1046861-20-4 (C₆H₅BBrClO₂) and this compound likely share bromine and chlorine substituents on aromatic rings, critical for electronic tuning in catalysis or medicinal chemistry .
  • CAS 1761-61-1 (C₇H₅BrO₂) differs by replacing boron with a carboxylic acid group, reducing its utility in cross-coupling reactions but enhancing solubility in polar solvents .

Functional Differences :

  • Reactivity : Boron-containing compounds (e.g., CAS 1046861-20-4) are pivotal in Suzuki-Miyaura reactions, whereas halogenated aromatics (e.g., CAS 1761-61-1) are more suited for electrophilic substitutions .
  • Thermal Stability : Boronic acids (like this compound) may require anhydrous conditions due to hydrolysis sensitivity, unlike carboxylated analogs .

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